molecular formula C16H30N2O B3839631 N'-hydroxy-4-(4-propylcyclohexyl)cyclohexane-1-carboximidamide

N'-hydroxy-4-(4-propylcyclohexyl)cyclohexane-1-carboximidamide

Cat. No.: B3839631
M. Wt: 266.42 g/mol
InChI Key: GIOWGZFSDVQWAG-UHFFFAOYSA-N
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Description

N’-hydroxy-4-(4-propylcyclohexyl)cyclohexane-1-carboximidamide is a complex organic compound with a unique structure that includes a hydroxyl group, a propyl-substituted cyclohexane ring, and a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-4-(4-propylcyclohexyl)cyclohexane-1-carboximidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Propylcyclohexane Ring: The initial step involves the alkylation of cyclohexane with propyl halides under Friedel-Crafts alkylation conditions.

    Introduction of the Carboximidamide Group: The next step involves the conversion of the propylcyclohexane derivative to the corresponding carboximidamide through a series of reactions, including nitration, reduction, and amidation.

Industrial Production Methods

Industrial production of N’-hydroxy-4-(4-propylcyclohexyl)cyclohexane-1-carboximidamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-4-(4-propylcyclohexyl)cyclohexane-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carboximidamide group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the cyclohexane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

N’-hydroxy-4-(4-propylcyclohexyl)cyclohexane-1-carboximidamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N’-hydroxy-4-(4-propylcyclohexyl)cyclohexane-1-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and carboximidamide moiety play crucial roles in its binding to enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-hydroxy-4-(4-methylcyclohexyl)cyclohexane-1-carboximidamide
  • N’-hydroxy-4-(4-ethylcyclohexyl)cyclohexane-1-carboximidamide
  • N’-hydroxy-4-(4-butylcyclohexyl)cyclohexane-1-carboximidamide

Uniqueness

N’-hydroxy-4-(4-propylcyclohexyl)cyclohexane-1-carboximidamide is unique due to its specific propyl substitution, which influences its chemical reactivity and biological activity. The propyl group provides distinct steric and electronic effects compared to other alkyl-substituted analogs, making it a valuable compound for various applications.

Properties

IUPAC Name

N'-hydroxy-4-(4-propylcyclohexyl)cyclohexane-1-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18-19/h12-15,19H,2-11H2,1H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOWGZFSDVQWAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2CCC(CC2)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1CCC(CC1)C2CCC(CC2)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-hydroxy-4-(4-propylcyclohexyl)cyclohexane-1-carboximidamide
Reactant of Route 2
N'-hydroxy-4-(4-propylcyclohexyl)cyclohexane-1-carboximidamide
Reactant of Route 3
N'-hydroxy-4-(4-propylcyclohexyl)cyclohexane-1-carboximidamide
Reactant of Route 4
N'-hydroxy-4-(4-propylcyclohexyl)cyclohexane-1-carboximidamide

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